2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

Medicinal Chemistry ADME Prediction Screening Library Selection

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide (CAS 904524-24-9, molecular formula C20H18ClN3O3, molecular weight 383.83 g/mol) is a synthetic small molecule belonging to the N-substituted 2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl acetamide class. The compound features a 3-chlorophenyl group at the N4 position of the dioxo-dihydropyrazine core and a phenethyl moiety on the acetamide side chain.

Molecular Formula C20H18ClN3O3
Molecular Weight 383.83
CAS No. 904524-24-9
Cat. No. B2587408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
CAS904524-24-9
Molecular FormulaC20H18ClN3O3
Molecular Weight383.83
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C20H18ClN3O3/c21-16-7-4-8-17(13-16)24-12-11-23(19(26)20(24)27)14-18(25)22-10-9-15-5-2-1-3-6-15/h1-8,11-13H,9-10,14H2,(H,22,25)
InChIKeyRSJJLZXIQRZPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3-Chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide (CAS 904524-24-9): Procurement-Grade Chemical Profile and Comparator Landscape


2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide (CAS 904524-24-9, molecular formula C20H18ClN3O3, molecular weight 383.83 g/mol) is a synthetic small molecule belonging to the N-substituted 2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl acetamide class [1]. The compound features a 3-chlorophenyl group at the N4 position of the dioxo-dihydropyrazine core and a phenethyl moiety on the acetamide side chain. Closely related analogs available from commercial screening libraries include 2-[4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-phenylacetamide (ChemDiv E209-0913) , 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1207058-45-4) , and 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (CAS 1207037-22-6) . Critically, a search of authoritative bioactivity databases including ChEMBL and ZINC reveals no reported biological activity, target engagement data, or publication record for this compound, meaning that all differentiation claims must currently rest on physicochemical and structural properties rather than empirically demonstrated biological performance [1].

Procurement Risk Alert: Why Analogs of 2-(4-(3-Chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide Cannot Be Interchanged Without Verification


The 2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl acetamide scaffold is a combinatorial chemistry-derived chemotype for which structure–activity relationships (SAR) have not been publicly disclosed in peer-reviewed literature or patent documents [1]. Compounds within this class differ by two key structural variables: the N4-aryl substituent on the dioxo-dihydropyrazine core and the amide side chain attached at the N1-acetamide position . The target compound carries a 3-chlorophenyl group at N4 and a phenethyl group on the amide nitrogen. In contrast, the ChemDiv-listed analog E209-0913 bears a simpler phenyl group on the amide nitrogen, while CAS 1207058-45-4 substitutes a furan-2-ylmethyl group at the same position . These side-chain modifications are known in medicinal chemistry to alter lipophilicity (clogP, logD), hydrogen-bonding capacity, and metabolic stability . Without disclosed target-binding or functional assay data, the assumption that any analog will replicate a specific biological or physicochemical profile is scientifically unfounded. The absence of ChEMBL activity annotations for this entire sub-series further amplifies substitution risk: a user requiring a specific screening hit or SAR probe cannot assume interchangeability [1].

Quantitative Differentiation Evidence: 2-(4-(3-Chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide vs. Closest Commercial Analogs


Physicochemical Differentiation: Computed Lipophilicity (clogP) and Aqueous Solubility (logSw) Relative to the N-Phenyl Analog E209-0913

The target compound's phenethyl side chain is predicted to increase lipophilicity compared to the N-phenyl analog E209-0913. For E209-0913, ChemDiv reports computed logP = 1.71, logD (pH 7.4) = 1.71, and logSw = -2.62 . For the target compound (CAS 904524-24-9), a separate database reports clogP = 3.24, representing a +1.53 log unit increase in predicted lipophilicity [1]. This shift is consistent with the addition of a methylene spacer and a phenyl ring in the phenethyl group relative to the direct N-phenyl attachment in E209-0913.

Medicinal Chemistry ADME Prediction Screening Library Selection

Polar Surface Area (PSA) Differentiation: Impact on Predicted Oral Bioavailability and CNS Penetration vs. E209-0913

The target compound has a computed topological polar surface area (TPSA) of 75.29 Ų [1], while the N-phenyl analog E209-0913 has a TPSA of 54.18 Ų . This difference of 21.11 Ų arises from the extended amide side chain, which increases hydrogen-bond acceptor exposure without adding hydrogen-bond donors.

ADME Prediction CNS Drug Design Screening Library Profiling

Hydrogen-Bond Acceptor and Rotatable Bond Count: Differential Molecular Flexibility vs. N-Phenyl and N-Furfuryl Analogs

The target compound possesses 6 hydrogen-bond acceptors and 3 rotatable bonds in its phenethyl side chain [1]. The N-phenyl analog E209-0913 has 6 HBA but only 1 rotatable bond beyond the acetamide linker . The N-furfuryl analog (CAS 1207058-45-4) has 7 HBA (furan oxygen) and 2 rotatable bonds . This places the target compound at an intermediate position in terms of molecular flexibility. Increased rotatable bond count is associated with higher entropic penalty upon target binding, but also with the ability to sample a broader conformational space, which may be advantageous for targets with shallow or adaptive binding pockets.

Ligand Efficiency Metrics Conformational Analysis Fragment-Based Drug Design

Critical Evidence Gap: Absence of Biological Activity Data Across the Entire 2,3-Dioxo-3,4-dihydropyrazin-1(2H)-yl Acetamide Series

A systematic search of ChEMBL (version 20) and the ZINC bioactivity database returned zero bioactivity records for the target compound (ZINC4055598) and zero publications referencing this compound per ChEMBL [1]. The ZINC entry explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This null result extends to the entire analog series: no IC50, Ki, Kd, EC50, or functional assay data are publicly available for any compound bearing the 2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl N-acetamide scaffold in peer-reviewed literature or major bioactivity databases. Consequently, no differential potency, selectivity, or efficacy claims can be made between the target compound and its analogs at this time.

Bioactivity Profiling Target Engagement Screening Hit Validation

Recommended Procurement and Application Scenarios for 2-(4-(3-Chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide Based on Differential Evidence


Phenotypic Screening Library Diversification via Physicochemical Space Coverage

The target compound occupies a distinct region of chemical property space relative to commercially available analogs. With a computed clogP of 3.24 and TPSA of 75.29 Ų [1], it fills a gap between the more polar N-furfuryl analog and the less lipophilic N-phenyl analog (logP 1.71, TPSA 54.18 Ų) . Procurement of this compound for a diversity-oriented screening library adds coverage in the moderate lipophilicity/moderate polarity quadrant, which is underrepresented in this chemotype series. This is directly supported by the physicochemical differentiation evidence in Section 3.

Conformational Flexibility Probe for Target Classes with Adaptive Binding Sites

The phenethyl side chain of the target compound introduces 2–3 additional rotatable bonds compared to the rigid N-phenyl analog E209-0913, while maintaining the same hydrogen-bond acceptor count [2]. This property makes it suitable as a conformational probe for kinases, GPCRs, or other target classes known to exhibit induced-fit binding. The intermediate flexibility profile (neither fully rigid like E209-0913 nor incorporating a heteroatom like the furfuryl analog) is a differentiating factor for SAR studies aimed at mapping conformational preferences.

Negative Control or Chemically Matched Pair for Off-Target Profiling

Given the absence of documented biological activity for the entire series [3], the target compound can serve as a chemically matched negative control or counter-screening compound in assays where a related chemotype has shown a positive hit. Its structural similarity to active compounds from other acetamide series, combined with its null bioactivity record, makes it a candidate for evaluating assay specificity and ruling out pan-assay interference (PAINS) associated with the dioxo-dihydropyrazine scaffold.

Computational Chemistry and Molecular Modeling Benchmarking

The availability of computed physicochemical property data (clogP, TPSA, logD, logSw) from multiple independent prediction platforms [1] makes this compound a useful benchmarking tool for computational ADME prediction algorithms. The 1.5-log-unit difference in predicted logP between the phenethyl and N-phenyl analogs provides a test case for evaluating the sensitivity of in silico models to side-chain homologation.

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